5,7-Dimethoxychroman-4-one

Descripción general

Descripción

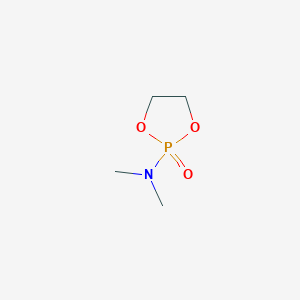

5,7-Dimethoxychroman-4-one (CAS No. 54107-66-3) is a naturally occurring flavonoid in plants that displays potent antioxidant and anti-inflammatory properties. It has a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a stirred solution of 3-(3,5-dimethoxyphenoxy)propanoic acid in PPA was heated at 100°C for 2 hours. The reaction mixture was then cooled to room temperature, poured into ice-cold water, and extracted with EtOAc. The combined organic layers were washed with a saturated Na2003 solution, brine, and then dried over sodium sulfate. This process yielded the title compound as an off-white solid .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various software programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

Chemical Reactions Analysis

This compound does not react with ethoxymethyl chloride under the same conditions as 7-hydroxy- and 7-methoxy-chroman-4-ones .

Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.63 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 2.19. Its water solubility is 1.56 mg/ml or 0.00747 mol/l, classifying it as soluble .

Aplicaciones Científicas De Investigación

Phototoxicity and Photocyclodimerization Studies

5,7-Dimethoxychroman-4-one (DMC) has been studied for its phototoxicity and photocyclodimerization properties. DMC can form a syn head-to-tail dimer when irradiated in solutions like acetonitrile or benzene, showing a quantum yield of 0.068 in acetonitrile, higher than that of coumarin (Shim, Choi, & Song, 1978).

Chemical Reactivity and Synthesis

DMC's reactivity has been explored in various chemical contexts. For example, it does not react with ethoxymethyl chloride under conditions where other chroman-4-ones do (Jain & Saksena, 1991). Additionally, inter- and intramolecular Houben-Hoesch reactions have been used for the enantioselective synthesis of 5,7-dimethoxy-2-methyl chroman-4-one, important in the synthesis of anti-HIV agent calanolide A (Rao, Gaitonde, Prakash, & Rao, 1994).

Photobiological Activity

DMC has shown various photobiological activities, such as dark-induced frameshift mutagenesis in bacteria and lethal photosensitization in Chinese hamster cells. It has also been noted for causing sister chromatid exchanges in these cells (Ashwood‐Smith, Poulton, & Liu, 1983).

Inhibitory Effects on Inflammation and Enzymes

Studies on 5,7-dimethoxy-4-phenylcoumarin, a related compound, indicate potential anti-inflammatory effects, as it inhibits the formation of nitric oxide, PGE2, TNF-α, and other inflammatory markers in lipopolysaccharide-induced murine macrophage RAW 264.7 cells (Taechowisan, Lu, Shen, & Lumyong, 2007). Another study found that 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone inhibits α-glucosidase and α-amylase, which can help lower postprandial hyperglycemia in diabetic mice (Park, Park, Seo, & Han, 2019).

Applications in Material Sciences

In material sciences, this compound derivatives have been evaluated for their properties as corrosion inhibitors for mild steel in acidic environments, demonstrating effectiveness in protecting metals from corrosion (Chafiq et al., 2020).

Pharmaceutical Research

In pharmaceutical research, novel 3-O-methoxy-4-halo disubstituted 5,7-dimethoxy chromans were studied as potential DNA gyrase inhibitors and antibacterial agents, showing broad-spectrum antimicrobial activity (Ponnusamy, Alagumuthu, & Thamaraiselvi, 2018).

Mecanismo De Acción

Target of Action

5,7-Dimethoxychroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone and its derivatives have been associated with diverse biological activities . .

Mode of Action

Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . The specific interactions of this compound with its targets that lead to these effects are currently unknown and may be a subject of future research.

Biochemical Pathways

Chromanone derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

Its Log Kp (skin permeation) is -6.63 cm/s . The compound has a Log Po/w (iLOGP) of 2.19, indicating moderate lipophilicity . These properties suggest that this compound may have good bioavailability.

Result of Action

Chromanone derivatives have been associated with various biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . The specific effects of this compound at the molecular and cellular level may be a subject of future research.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5,7-Dimethoxychroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-amyloid peptide, where this compound promotes the aggregation of β-amyloid monomers, leading to the formation of reticular aggregates and reducing the amount of toxic β-amyloid oligomers . This interaction is crucial in the context of Alzheimer’s disease, where β-amyloid aggregation is a hallmark. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing various biochemical processes.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In neuronal cells, it has been observed to improve cognitive function by reducing the toxicity of β-amyloid oligomers . This compound influences cell signaling pathways, particularly those involved in neuroprotection and neuroinflammation. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In cancerous cell lines, this compound has demonstrated cytotoxic effects, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds directly to β-amyloid monomers, facilitating their aggregation into less toxic forms . This binding interaction is mediated through specific molecular sites on the β-amyloid peptide. Additionally, this compound can inhibit certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress in cells. It also modulates gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its biochemical activity over extended periods . It is subject to degradation under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of neuroprotection and anti-cancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer’s disease . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-secretase and γ-secretase, which are involved in the amyloidogenic pathway of β-amyloid production . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. It also affects the levels of various metabolites, including those involved in oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, particularly the brain, where it exerts its neuroprotective effects. The distribution of this compound is influenced by factors such as its lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells is essential for its role in modulating cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

5,7-dimethoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDATLYQNQGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CCO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509595 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54107-66-3 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5,7-Dimethoxychroman-4-one in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing more complex molecules, particularly isoflavanones and isoflavones. This compound's structure, featuring a chroman-4-one core with methoxy substituents, allows for selective chemical modifications. For example, arylation reactions using aryllead (IV) triacetates can introduce various aryl groups at specific positions [, ]. Subsequent deallyloxycarbonylation reactions can then afford the desired isoflavanones or isoflavones.

Q2: Can you provide an example of this compound's use in synthesizing natural products?

A2: Researchers successfully employed this compound in the synthesis of (±)-3-(4-methoxybenzyl)-5,7-dimethoxychroman-4-one, also known as (±)-di-O-methyldihydroeucomin []. This compound, a homoisoflavonoid, exhibits notable cytotoxic activity against the AGS cell line.

Q3: What other biologically active compounds can be derived from this compound?

A3: Beyond homoisoflavonoids, this compound acts as a precursor for synthesizing various other bioactive molecules. One notable example is 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychroman-4-one, identified in the extracts of Rhodiola rosea callus, cell suspension, and root cultures []. This plant is renowned for its medicinal properties, and the presence of this specific compound contributes to the extracts' potential antitumor, antimicrobial, and antioxidant effects.

Q4: Are there any studies exploring the structure-activity relationship of compounds derived from this compound?

A4: Research on homoisoflavonoids derived from Scilla persica provides insights into the structure-activity relationship []. Notably, the presence and position of hydroxyl and methoxy groups on the benzylidene and chroman-4-one moieties significantly influence the cytotoxic activity against the AGS cell line.

Q5: What analytical techniques are typically used to characterize this compound and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, helps elucidate the structures and determine the relative configuration of the compounds [, ]. High-resolution mass spectrometry (HRMS) techniques, such as HRFAB-MS, are employed to confirm the molecular formulas and identify key structural fragments [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

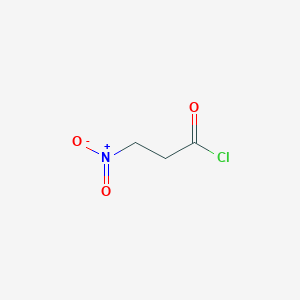

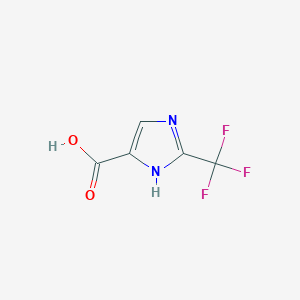

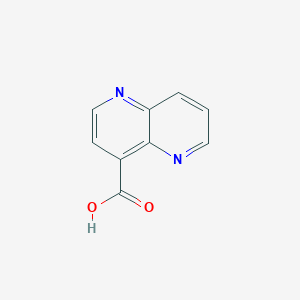

![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)